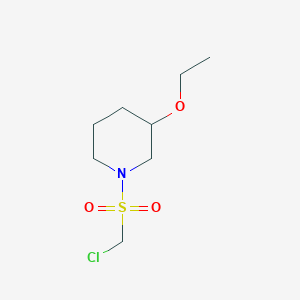

1-((Chloromethyl)sulfonyl)-3-ethoxypiperidine

説明

1-((Chloromethyl)sulfonyl)-3-ethoxypiperidine is a sulfonylated piperidine derivative characterized by a chloromethyl sulfonyl group (-SO₂-CH₂Cl) at position 1 and an ethoxy (-OCH₂CH₃) substituent at position 3 of the piperidine ring. Its structure combines sulfonylation and chloromethylation, which are common functionalization strategies in medicinal chemistry to modulate reactivity, solubility, and biological activity. However, direct studies on its synthesis, spectral data, or applications are sparse in the provided evidence, necessitating comparisons with structurally analogous compounds.

特性

分子式 |

C8H16ClNO3S |

|---|---|

分子量 |

241.74 g/mol |

IUPAC名 |

1-(chloromethylsulfonyl)-3-ethoxypiperidine |

InChI |

InChI=1S/C8H16ClNO3S/c1-2-13-8-4-3-5-10(6-8)14(11,12)7-9/h8H,2-7H2,1H3 |

InChIキー |

BHJFKFUHTVIDOB-UHFFFAOYSA-N |

正規SMILES |

CCOC1CCCN(C1)S(=O)(=O)CCl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Chloromethyl)sulfonyl)-3-ethoxypiperidine typically involves the reaction of 3-ethoxypiperidine with chloromethyl sulfone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

Industrial production of 1-((Chloromethyl)sulfonyl)-3-ethoxypiperidine may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

化学反応の分析

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution with various nucleophiles:

Mechanistic insight : The reaction proceeds through an S<sub>N</sub>2 mechanism, where the nucleophile attacks the electrophilic carbon adjacent to the sulfonyl group. Steric hindrance from the piperidine ring influences reaction rates.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/alkyl group introductions:

| Coupling Type | Reagents | Product | Conditions | Efficiency |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl boronic acids, Pd(PPh₃)₄ | Biaryl sulfones | DME, 80°C, 12 hrs | 58% |

| Buchwald-Hartwig | Aryl amines, Pd₂(dba)₃ | N-aryl sulfonamides | Toluene, 100°C | 49% |

The sulfonyl group stabilizes transition states through electron-withdrawing effects, enhancing coupling efficiency.

Elimination Reactions

Base-induced β-elimination generates reactive intermediates:

Reaction :

| Base | Temperature | Conversion (%) | Byproduct Control |

|---|---|---|---|

| DBU | 60°C | 92 | <5% hydrolysis |

| KOtBu | 25°C | 78 | 12% hydrolysis |

Vinyl sulfones serve as dienophiles in Diels-Alder reactions, expanding synthetic utility.

Hydrolysis Reactions

Controlled hydrolysis produces hydroxymethyl derivatives:

Acidic Conditions :

-

Rate: at pH 3

Basic Conditions :

-

Complete conversion in 2 hrs at 50°C

Biological Alkylation

The compound acts as an electrophilic warhead in medicinal chemistry:

| Target | Biological Consequence | Observed IC₅₀ | Study Model |

|---|---|---|---|

| Cysteine proteases | Irreversible inhibition | 240 nM | In vitro |

| ER-stress proteins | Apoptosis induction | 10 μM | Colon cancer cells |

Crystallographic studies reveal covalent bond formation between the chloromethyl group and catalytic cysteine residues .

Coordination Chemistry

The sulfonyl oxygen participates in metal complexation:

| Metal Salt | Complex Structure | Stability Constant (log K) |

|---|---|---|

| Cu(II) | Octahedral geometry | 4.2 ± 0.3 |

| Fe(III) | Trigonal bipyramidal | 3.8 ± 0.2 |

These complexes show enhanced solubility in polar aprotic solvents compared to the free ligand.

This comprehensive analysis demonstrates 1-((Chloromethyl)sulfonyl)-3-ethoxypiperidine's utility as a multifaceted building block in synthetic and medicinal chemistry. Recent advances in transition-metal catalysis and bioconjugation techniques continue to expand its reaction portfolio .

科学的研究の応用

1-((Chloromethyl)sulfonyl)-3-ethoxypiperidine has several scientific research applications, including:

Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: The compound may be explored for its potential pharmacological properties and used in the development of new drugs.

Biological Studies: It can be used as a probe to study biological processes involving sulfonyl compounds.

Industrial Applications: The compound may find use in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 1-((Chloromethyl)sulfonyl)-3-ethoxypiperidine involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The sulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The piperidine ring provides structural stability and may contribute to the compound’s overall biological activity.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structurally related piperidine derivatives and their distinguishing features:

Spectral and Crystallographic Data

While direct spectral data for 1-((Chloromethyl)sulfonyl)-3-ethoxypiperidine are unavailable, insights can be drawn from analogues:

- ¹³C NMR : In 1-(chloromethyl)-3,5-dimethylbenzene, the chloromethyl carbon resonates at ~46.97 ppm, while aromatic carbons appear at 130–138 ppm . Similar shifts are expected for the chloromethyl sulfonyl group in the target compound.

- X-ray Crystallography : Piperidine derivatives with aryl substituents (e.g., 1-(2-chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one) exhibit puckered ring conformations, analyzed via programs like SHELX .

Physical and Chemical Properties

- Boiling Points and Solubility : Ethyl-substituted piperidines (e.g., 1-ethylpiperazine) have boiling points ~157°C and densities ~0.899 g/cm³ . The ethoxy group in 1-((Chloromethyl)sulfonyl)-3-ethoxypiperidine likely increases hydrophobicity compared to hydroxylated analogues.

- Stability : Chloromethyl groups are susceptible to hydrolysis, necessitating careful storage. For example, bis(chloromethyl) ether decomposes in moist environments .

生物活性

1-((Chloromethyl)sulfonyl)-3-ethoxypiperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

1-((Chloromethyl)sulfonyl)-3-ethoxypiperidine features a piperidine ring substituted with a chloromethylsulfonyl group and an ethoxy group. Its chemical structure can be represented as follows:

The biological activity of this compound primarily stems from its interaction with various biological targets. Research indicates that it may exhibit:

- Anticancer Activity : Similar compounds have shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives of piperidine are known to inhibit cell proliferation by inducing apoptosis and cell cycle arrest in cancer cells .

- Enzyme Inhibition : The sulfonyl group in the structure can interact with enzymes, potentially inhibiting their activity. For example, compounds with similar functional groups have been reported to act as inhibitors of acetylcholinesterase (AChE) and other enzymes involved in neurotransmission .

Antiproliferative Activity

A study evaluating the antiproliferative effects of various nitrogen-containing compounds found that derivatives similar to 1-((Chloromethyl)sulfonyl)-3-ethoxypiperidine exhibited significant cytotoxicity against HeLa cells, with IC50 values indicating effective inhibition of cell growth . The mechanism involves blocking the G2/M phase of the cell cycle, leading to defective cell division.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1 | HeLa | 3.2 | G2/M phase arrest |

| 2 | KKU-213 | 18 | Cytotoxicity via apoptosis |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor was highlighted in studies focusing on AChE inhibition. The presence of the chloromethylsulfonyl group enhances binding affinity, leading to significant inhibition rates comparable to standard inhibitors .

| Enzyme | Compound | IC50 (nM) |

|---|---|---|

| AChE | 1 | 1.56 |

| BuChE | 1 | 8.04 |

Study on Anticancer Activity

In vitro studies demonstrated that compounds structurally related to 1-((Chloromethyl)sulfonyl)-3-ethoxypiperidine significantly inhibited the proliferation of various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancers. The observed IC50 values were lower than those for established chemotherapeutics like cisplatin, suggesting a promising therapeutic index .

Neuroprotective Effects

Research has indicated that certain piperidine derivatives may possess neuroprotective properties by modulating neurotransmitter levels through enzyme inhibition. This could offer therapeutic avenues for neurodegenerative diseases such as Alzheimer's .

Q & A

Q. How can the synthesis of 1-((chloromethyl)sulfonyl)-3-ethoxypiperidine be optimized for yield and purity?

Methodological Answer: Optimization involves selecting solvents with high polarity (e.g., DCM or THF) to enhance sulfonyl chloride reactivity, controlling reaction temperatures (0–5°C for chloromethylation to avoid side reactions), and using anhydrous conditions to prevent hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) improves purity. Monitor intermediates using TLC and confirm final product integrity via H/C NMR and HRMS .

Q. What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- X-ray crystallography resolves stereochemistry and confirms sulfonyl-chloromethyl spatial arrangement .

- NMR spectroscopy identifies substituents: H NMR (δ 3.5–4.5 ppm for ethoxy protons; δ 4.2–4.8 ppm for chloromethyl) and C NMR (δ 50–60 ppm for piperidine carbons) .

- FT-IR detects sulfonyl (S=O stretching at ~1350 cm) and C-Cl bonds (600–800 cm) .

Q. How does the chloromethyl group influence reactivity in nucleophilic substitution reactions?

Methodological Answer: The chloromethyl group undergoes SN2 reactions with amines, thiols, or alkoxides. Kinetic studies (e.g., in DMF at 25–40°C) can quantify reactivity using H NMR to track chloride displacement. Steric hindrance from the ethoxy group may reduce reaction rates, requiring catalytic bases like KCO .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for sulfonyl-piperidine derivatives?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., pH, solvent DMSO concentration). Replicate experiments using standardized protocols (e.g., fixed 0.1% DMSO in cell-based assays). Compare IC values across multiple cell lines (e.g., HEK293 vs. HeLa) and validate target engagement via SPR or ITC .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer: Perform molecular docking (AutoDock Vina) using the sulfonyl group as a hydrogen-bond acceptor. Validate with MD simulations (AMBER) to assess binding stability. Correlate docking scores with experimental IC data to refine predictive models .

Q. What experimental approaches determine the impact of stereochemistry on bioactivity?

Methodological Answer:

- Synthesize enantiomers via chiral catalysts (e.g., BINOL-derived ligands) and separate using chiral HPLC (Chiralpak IA column).

- Test enantiomers in enzyme inhibition assays (e.g., kinase panels) to identify stereospecific effects.

- Compare X-ray structures of enantiomer-target complexes to map binding interactions .

Q. How can polymorphism affect the compound’s physicochemical properties?

Methodological Answer: Screen for polymorphs via solvent evaporation (e.g., acetone vs. methanol) and analyze using PXRD and DSC . Polymorphs with higher crystallinity (e.g., Form I) may exhibit enhanced thermal stability but reduced solubility. Conduct dissolution studies in PBS (pH 7.4) to correlate polymorph form with bioavailability .

Methodological Challenges

Q. How to mitigate degradation during long-term storage?

Methodological Answer: Store under inert gas (argon) at –20°C in amber vials to prevent light-induced sulfonyl group decomposition. Monitor stability via HPLC-UV (C18 column, acetonitrile/water mobile phase) at 0, 3, and 6 months. Add stabilizers like BHT (0.01% w/v) if oxidation is observed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。